1-propyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole
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Overview
Description
1-propyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole is a compound that features a pyrrole ring substituted with a propyl group and a vinyl group bearing a tetramethyl-1,3,2-dioxaborolan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-propyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides in the presence of a base.
Vinylation and Boronation: The vinyl group bearing the tetramethyl-1,3,2-dioxaborolan-2-yl moiety can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a vinyl boronic ester with a halogenated pyrrole derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Paal-Knorr synthesis and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-propyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-diones.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The boronic ester moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.
Substitution: Palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: 1-propyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-1H-pyrrole.
Substitution: Various substituted pyrroles depending on the halide used in the coupling reaction.
Scientific Research Applications
1-propyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling reactions.
Medicine: Research into its use as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-propyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole in chemical reactions involves the activation of the boronic ester moiety. In Suzuki-Miyaura coupling reactions, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronic ester moiety but with a phenyl group instead of a pyrrole ring.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Contains a thiophene ring instead of a pyrrole ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Features a pyrazole ring with a similar boronic ester moiety.
Uniqueness
1-propyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole is unique due to the combination of its pyrrole ring and the vinyl group bearing the boronic ester moiety. This structure allows for versatile reactivity in organic synthesis, particularly in the formation of complex molecules via coupling reactions.
Properties
Molecular Formula |
C15H24BNO2 |
---|---|
Molecular Weight |
261.17 g/mol |
IUPAC Name |
1-propyl-2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrole |
InChI |
InChI=1S/C15H24BNO2/c1-6-11-17-12-7-8-13(17)9-10-16-18-14(2,3)15(4,5)19-16/h7-10,12H,6,11H2,1-5H3/b10-9+ |
InChI Key |
RULAIHMSRINYQV-MDZDMXLPSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CN2CCC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CN2CCC |
Origin of Product |
United States |
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